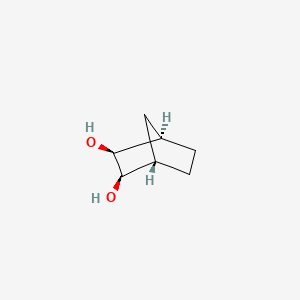
2-Fluoroaniline--d2,ND2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroaniline–d2,ND2 is an isotopically labeled compound, where the hydrogen atoms at the 4 and 6 positions of the aniline ring are replaced by deuterium (d2) and the amino group is replaced by an ND2 group. This compound is primarily used in research settings for studying reaction mechanisms and pathways due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroaniline–d2,ND2 typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoronitrobenzene.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of deuterium gas (D2).
Isotopic Exchange: The hydrogen atoms at the 4 and 6 positions are exchanged with deuterium using a deuterium source such as deuterium oxide (D2O) under acidic or basic conditions.
Industrial Production Methods
Industrial production of 2-Fluoroaniline–d2,ND2 is not common due to its specialized use in research. the general approach involves large-scale reduction and isotopic exchange processes similar to those used in laboratory synthesis, but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoroaniline–d2,ND2 undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be further reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of different amine derivatives.
Aplicaciones Científicas De Investigación
2-Fluoroaniline–d2,ND2 is used extensively in scientific research, particularly in:
Chemistry: Studying reaction mechanisms and pathways, especially those involving isotopic effects.
Biology: Investigating enzyme-catalyzed reactions and metabolic pathways.
Medicine: Developing and testing new pharmaceuticals, particularly those involving fluorinated compounds.
Industry: Used as a reference compound in the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoroaniline–d2,ND2 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence reaction rates and mechanisms due to the kinetic isotope effect. This makes it a valuable tool for studying detailed reaction mechanisms and understanding the role of hydrogen atoms in chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoroaniline: The non-deuterated version of the compound.
2-Chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
2-Bromoaniline: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-Fluoroaniline–d2,ND2 is unique due to its isotopic labeling, which allows for detailed mechanistic studies that are not possible with non-labeled compounds. The presence of deuterium atoms provides insights into reaction kinetics and pathways, making it a valuable tool in both academic and industrial research.
Propiedades
Número CAS |
1219804-77-9 |
|---|---|
Fórmula molecular |
C6H6FN |
Peso molecular |
115.14 g/mol |
Nombre IUPAC |
N,N,2,4-tetradeuterio-6-fluoroaniline |
InChI |
InChI=1S/C6H6FN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,4D/hD2 |
Clave InChI |
FTZQXOJYPFINKJ-PRAYLXBLSA-N |
SMILES isomérico |
[2H]C1=CC(=C(C(=C1)F)N([2H])[2H])[2H] |
SMILES canónico |
C1=CC=C(C(=C1)N)F |
Sinónimos |
2-Fluoroaniline--d2,ND2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-cyano-3-hydroxy-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B1174359.png)

